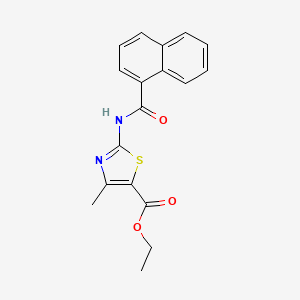![molecular formula C15H17N3O3 B5881309 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide, also known as URB597, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. URB597 belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system.
Mechanism of Action
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide works by inhibiting FAAH, which leads to an increase in anandamide levels. Anandamide is known to activate the cannabinoid receptor type 1 (CB1), which is involved in pain modulation, anxiety, and depression. This compound has been shown to increase anandamide levels in the brain and peripheral tissues, leading to a reduction in pain, anxiety, and depression-like behaviors.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In preclinical models, this compound has been shown to reduce pain, anxiety, and depression-like behaviors. It has also been shown to improve cognitive function and reduce inflammation. This compound has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in preclinical models.
Advantages and Limitations for Lab Experiments
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has several advantages for lab experiments. It is a highly specific FAAH inhibitor, which allows for targeted modulation of the endocannabinoid system. It has also been optimized for high yields and purity, making it a viable compound for scientific research. However, this compound has some limitations. It has a short half-life, which limits its duration of action. It also has poor solubility in water, which can make dosing and administration challenging.
Future Directions
There are several future directions for the study of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide. One area of research is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the potential use of this compound in the treatment of drug addiction. Additionally, there is ongoing research into the development of more potent and selective FAAH inhibitors, which could lead to new therapeutic options for a range of conditions.
Synthesis Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide involves the condensation of 3,4-dimethoxyphenylacetic acid and 2-pyrazinecarboxylic acid in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with ethyl chloroformate to form this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a viable compound for scientific research.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to modulate the endocannabinoid system by inhibiting FAAH, which is responsible for the degradation of anandamide, a neurotransmitter that has been implicated in pain, anxiety, and depression. This compound has been studied in preclinical models for its potential use in the treatment of anxiety, depression, and pain. It has also been studied for its potential use in the treatment of drug addiction and neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-13-4-3-11(9-14(13)21-2)5-6-18-15(19)12-10-16-7-8-17-12/h3-4,7-10H,5-6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQWBNQNVWBHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=NC=CN=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5881238.png)
![2-{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}ethanol](/img/structure/B5881246.png)

![2-methoxy-6-{[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B5881264.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)
![methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5881280.png)
![methyl [4-({[(4-methoxybenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5881289.png)


![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5881295.png)
![methyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B5881298.png)
![N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)
